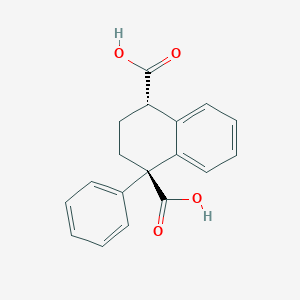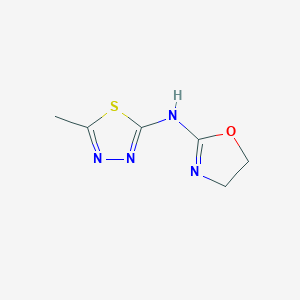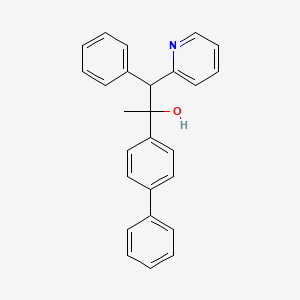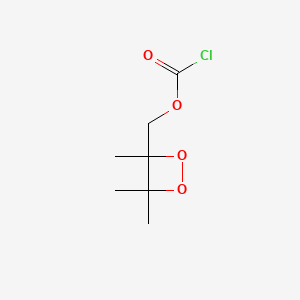
(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic hexane ring fused with a pyrrolidinyl group and a butynyl chain, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride typically involves multiple steps:
Formation of the Pyrrolidinyl Group: The initial step often involves the synthesis of the 2-oxo-1-pyrrolidinyl group through a cyclization reaction of a suitable precursor.
Attachment of the Butynyl Chain: The butynyl chain is then introduced via an alkylation reaction, where the pyrrolidinyl group is reacted with a butynyl halide under basic conditions.
Formation of the Bicyclic Hexane Ring: The bicyclic hexane ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Final Assembly and Chloride Addition: The final step involves the quaternization of the nitrogen atom in the bicyclic ring with a suitable alkyl halide, followed by the addition of chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the butynyl chain, converting it into a saturated or partially saturated chain.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the nitrogen atom in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated or partially saturated derivatives of the butynyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: A similar compound without the (-) enantiomeric specification.
1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane bromide: A bromide analog with similar structural features.
Uniqueness
The uniqueness of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride lies in its specific enantiomeric form, which can result in different biological activities compared to its racemic or other enantiomeric counterparts. This specificity can lead to more targeted and effective interactions with biological targets, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
121051-65-8 |
|---|---|
Formule moléculaire |
C13H19ClN2O |
Poids moléculaire |
254.75 g/mol |
Nom IUPAC |
1-[4-(1-azoniabicyclo[3.1.0]hexan-1-yl)but-2-ynyl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C13H19N2O.ClH/c16-13-6-3-8-14(13)7-1-2-9-15-10-4-5-12(15)11-15;/h12H,3-11H2;1H/q+1;/p-1 |
Clé InChI |
LPNOVAYEFPNKRE-UHFFFAOYSA-M |
SMILES canonique |
C1CC2C[N+]2(C1)CC#CCN3CCCC3=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


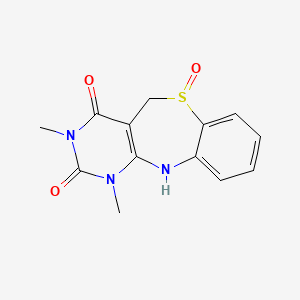

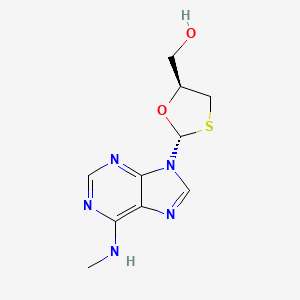
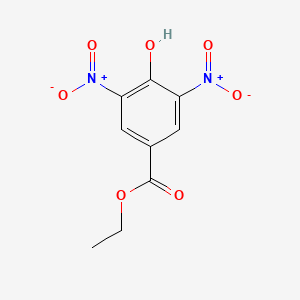
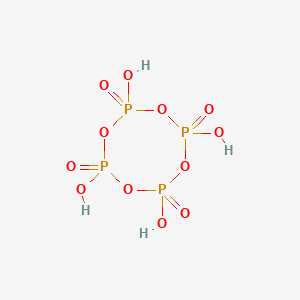
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
